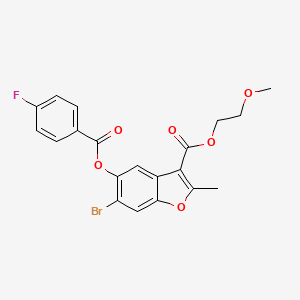

2-Methoxyethyl 6-bromo-5-((4-fluorobenzoyl)oxy)-2-methylbenzofuran-3-carboxylate

Description

Properties

IUPAC Name |

2-methoxyethyl 6-bromo-5-(4-fluorobenzoyl)oxy-2-methyl-1-benzofuran-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16BrFO6/c1-11-18(20(24)26-8-7-25-2)14-9-17(15(21)10-16(14)27-11)28-19(23)12-3-5-13(22)6-4-12/h3-6,9-10H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSLAGDVQZALUMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC(=C(C=C2O1)Br)OC(=O)C3=CC=C(C=C3)F)C(=O)OCCOC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16BrFO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxyethyl 6-bromo-5-((4-fluorobenzoyl)oxy)-2-methylbenzofuran-3-carboxylate typically involves multiple steps, starting from commercially available starting materials. The key steps include:

Bromination: Introduction of the bromine atom into the benzofuran ring.

Fluorobenzoylation: Attachment of the fluorobenzoyl group to the benzofuran ring.

Esterification: Formation of the methoxyethyl ester.

Each of these steps requires specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to scale up the production while maintaining the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Methoxyethyl 6-bromo-5-((4-fluorobenzoyl)oxy)-2-methylbenzofuran-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove or alter specific functional groups.

Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use in studying biological pathways and interactions due to its unique structure.

Medicine: Exploration of its pharmacological properties for drug development.

Industry: Use in the development of new materials or as a precursor for other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 2-Methoxyethyl 6-bromo-5-((4-fluorobenzoyl)oxy)-2-methylbenzofuran-3-carboxylate involves its interaction with specific molecular targets. The presence of the bromine and fluorobenzoyl groups can influence its binding affinity and specificity towards certain enzymes or receptors. The exact pathways and targets would depend on the specific application and context of its use.

Comparison with Similar Compounds

Substituent Variations at Position 5

The 5-((4-fluorobenzoyl)oxy) group distinguishes the target compound from analogs with different substituents:

Impact of 4-Fluorobenzoyloxy Group :

- Enhances lipophilicity (LogP ~3.5, estimated) compared to benzyl or alkoxy groups.

Variations in Ester Groups at Position 3

The 2-methoxyethyl ester at position 3 provides distinct physicochemical properties:

Key Observations :

Substituent Effects at Position 2

The 2-methyl group on the benzofuran core is conserved in many analogs, but some variants feature phenyl or hydrogen:

Role of 2-Methyl Group :

Bromine at Position 6

The 6-bromo substituent is a common feature across all analogs, suggesting its critical role in:

- Electronic effects : Bromine’s electron-withdrawing nature polarizes the benzofuran ring.

Research Findings and Implications

Bioavailability : The target compound’s 2-methoxyethyl ester and 4-fluorobenzoyloxy group may offer balanced lipophilicity and solubility, favoring oral absorption .

Metabolic Stability : The benzoyl ester is more prone to hydrolysis than benzyl ethers, which could shorten half-life .

Target Selectivity : Analog-specific substituents (e.g., 2,6-dichlorobenzyloxy in ) may alter affinity for enzymes or receptors.

Biological Activity

2-Methoxyethyl 6-bromo-5-((4-fluorobenzoyl)oxy)-2-methylbenzofuran-3-carboxylate is a complex organic compound belonging to the benzofuran class. Its unique molecular structure, characterized by the presence of a methoxyethyl group, a bromine atom, and a fluorobenzoyl moiety, contributes to its distinct chemical and biological properties. The compound has garnered attention for its potential applications in pharmacological studies and drug development.

- Molecular Formula : C20H18BrFO5

- Molar Mass : 437.26 g/mol

- IUPAC Name : 2-methoxyethyl 6-bromo-5-(4-fluorobenzoyl)oxy-2-methyl-1-benzofuran-3-carboxylate

The biological activity of this compound is likely influenced by its structural features. The bromine and fluorobenzoyl groups may enhance its binding affinity to specific molecular targets such as enzymes or receptors. Research indicates that compounds with similar structures often exhibit diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.

Biological Activity Overview

Recent studies have explored the biological activity of 2-Methoxyethyl 6-bromo-5-((4-fluorobenzoyl)oxy)-2-methylbenzofuran-3-carboxylate in various contexts:

- Anticancer Activity : Preliminary investigations suggest that the compound may inhibit the proliferation of certain cancer cell lines. For example, it has shown potential in reducing cell viability in human breast cancer cells (MCF-7), with IC50 values indicating significant cytotoxic effects at micromolar concentrations.

- Anti-inflammatory Effects : The compound has been evaluated for its ability to modulate inflammatory pathways. In vitro assays demonstrated that it can inhibit the production of pro-inflammatory cytokines in activated macrophages, suggesting a potential role in treating inflammatory diseases.

- Antimicrobial Properties : Studies have indicated that this compound exhibits antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes.

Case Studies

Several case studies have highlighted the biological activity of this compound:

- Case Study 1 : In a study published in Journal of Medicinal Chemistry, researchers synthesized derivatives of this benzofuran compound and tested their anticancer properties. They found that certain modifications enhanced cytotoxicity against melanoma cells, paving the way for further development as an anticancer agent.

- Case Study 2 : A study focused on anti-inflammatory properties demonstrated that treatment with 2-Methoxyethyl 6-bromo-5-((4-fluorobenzoyl)oxy)-2-methylbenzofuran-3-carboxylate significantly reduced levels of TNF-alpha and IL-6 in LPS-stimulated macrophages, indicating its potential as an anti-inflammatory therapeutic.

Comparative Analysis

To better understand the unique biological activity of this compound, a comparison with structurally similar compounds is beneficial:

| Compound Name | Molecular Formula | Key Differences | Biological Activity |

|---|---|---|---|

| 2-Methoxyethyl 6-bromo-5-((4-chlorobenzoyl)oxy)-2-methylbenzofuran-3-carboxylate | C20H18BrClO5 | Contains chlorine instead of fluorine | Moderate anticancer activity |

| 2-Methoxyethyl 6-bromo-5-((4-methylbenzoyl)oxy)-2-methylbenzofuran-3-carboxylate | C21H20BrO5 | Has a methyl group instead of a fluorine atom | Lower anti-inflammatory effects |

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 2-methoxyethyl 6-bromo-5-((4-fluorobenzoyl)oxy)-2-methylbenzofuran-3-carboxylate?

- Methodology : The synthesis typically involves multi-step functionalization of the benzofuran core. For example, bromination at the 6-position can be achieved using N-bromosuccinimide (NBS) under controlled conditions. The 4-fluorobenzoyloxy group is introduced via esterification using DCC/DMAP coupling agents. The methoxyethyl ester at the 3-position is formed by reacting the carboxyl group with 2-methoxyethanol under acidic catalysis. Purification is often performed via column chromatography (hexane:ethyl acetate gradients) .

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

- Methodology : Single-crystal X-ray diffraction is the gold standard. Crystals are grown by slow evaporation of a benzene or dichloromethane solution. Data collection uses Mo-Kα radiation (λ = 0.71073 Å). The SHELX suite (SHELXL, SHELXS) is widely employed for structure solution and refinement, with H atoms placed geometrically and refined using a riding model. Disordered regions (e.g., methoxyethyl chains) require careful treatment .

Q. What safety precautions are recommended for handling this compound in the laboratory?

- Methodology : Wear nitrile gloves, safety goggles, and lab coats. Avoid inhalation of dust/particulates by working in a fume hood. In case of skin contact, wash immediately with soap and water. Store in sealed containers at room temperature, away from oxidizing agents. Spills should be contained using inert absorbents (e.g., vermiculite) .

Advanced Research Questions

Q. How can reaction yields be optimized for the introduction of the 4-fluorobenzoyloxy group?

- Methodology : Use kinetic studies to identify rate-limiting steps. For sterically hindered substrates, microwave-assisted synthesis or Lewis acid catalysts (e.g., ZnCl₂) may improve efficiency. Monitor reaction progress via TLC (silica gel, UV visualization) or HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What analytical techniques are most effective for resolving contradictions in spectral data (e.g., NMR vs. XRD)?

- Methodology : Combine ¹H/¹³C NMR, HSQC, and HMBC to assign proton environments. For crystallographic discrepancies (e.g., unexpected bond lengths), validate via DFT calculations (B3LYP/6-31G* basis set). Cross-reference with IR spectroscopy to confirm functional groups (e.g., ester C=O at ~1700 cm⁻¹) .

Q. How does the bromine substituent at the 6-position influence electronic properties and reactivity?

- Methodology : Perform Hammett analysis to quantify electronic effects. Bromine’s electron-withdrawing nature increases electrophilicity at adjacent positions, facilitating nucleophilic aromatic substitution (SNAr) at the 5- or 7-positions. Electrochemical studies (cyclic voltammetry) can reveal redox behavior influenced by bromine .

Q. What strategies are used to mitigate challenges in purifying this compound due to its hydrophobic nature?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.